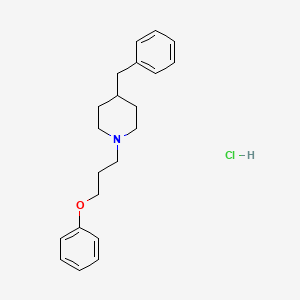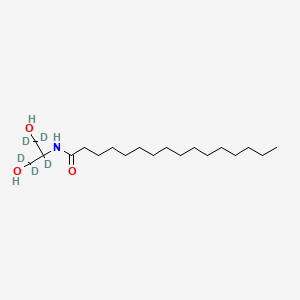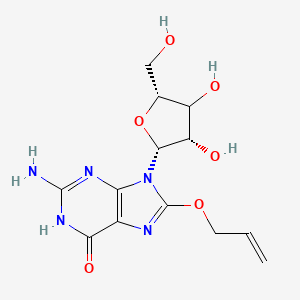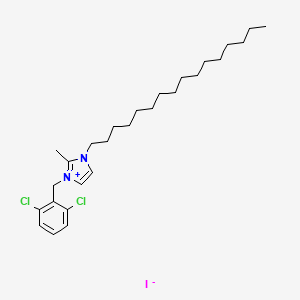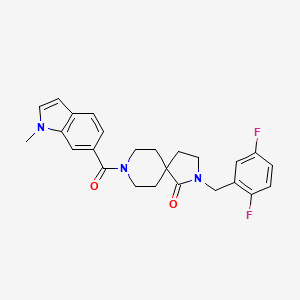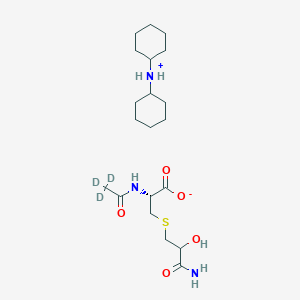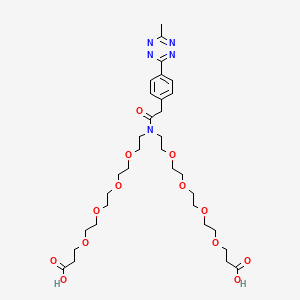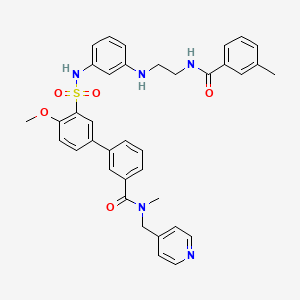
Rtioxa-43
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rtioxa-43 is a chemical compound known for its role as an orexin receptor agonist. It has a molecular formula of C37H37N5O5S and a molecular weight of 663.79 g/mol . This compound is primarily used in scientific research to study the orexin system, which is involved in regulating wakefulness and sleep.
Métodos De Preparación
The synthesis of Rtioxa-43 involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of Intermediate Compounds: The initial steps involve the synthesis of intermediate compounds through various chemical reactions such as amide bond formation and sulfonylation.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form this compound.
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis in a laboratory setting involves careful control of reaction conditions to achieve the desired product.
Análisis De Reacciones Químicas
Rtioxa-43 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from this compound, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of this compound.
Substitution: In this reaction, one functional group in this compound is replaced by another group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Rtioxa-43 has several scientific research applications, including:
Chemistry: It is used to study the orexin system and its role in various physiological processes.
Biology: Researchers use this compound to investigate the effects of orexin receptor activation on cellular and molecular pathways.
Medicine: this compound is used in preclinical studies to explore potential therapeutic applications for sleep disorders and other conditions related to the orexin system.
Mecanismo De Acción
Rtioxa-43 exerts its effects by binding to orexin receptors, specifically OX1 and OX2 receptors, with an EC50 value of 24 nM for both receptors . Upon binding, this compound activates these receptors, leading to the modulation of downstream signaling pathways involved in wakefulness and sleep regulation. The activation of orexin receptors by this compound results in increased wakefulness and reduced sleep fragmentation .
Comparación Con Compuestos Similares
Rtioxa-43 is unique in its high affinity and selectivity for orexin receptors. Similar compounds include:
Almorexant: Another orexin receptor agonist with a different chemical structure and pharmacological profile.
Suvorexant: An orexin receptor antagonist used for the treatment of insomnia.
Lemborexant: Another orexin receptor antagonist with similar therapeutic applications as suvorexant.
This compound stands out due to its specific agonistic activity on orexin receptors, making it a valuable tool for studying the orexin system and its physiological effects.
Propiedades
Fórmula molecular |
C37H37N5O5S |
|---|---|
Peso molecular |
663.8 g/mol |
Nombre IUPAC |
N-[2-[3-[[2-methoxy-5-[3-[methyl(pyridin-4-ylmethyl)carbamoyl]phenyl]phenyl]sulfonylamino]anilino]ethyl]-3-methylbenzamide |
InChI |
InChI=1S/C37H37N5O5S/c1-26-7-4-9-30(21-26)36(43)40-20-19-39-32-11-6-12-33(24-32)41-48(45,46)35-23-29(13-14-34(35)47-3)28-8-5-10-31(22-28)37(44)42(2)25-27-15-17-38-18-16-27/h4-18,21-24,39,41H,19-20,25H2,1-3H3,(H,40,43) |
Clave InChI |
WIANBLHLJZGLLG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NCCNC2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)C4=CC(=CC=C4)C(=O)N(C)CC5=CC=NC=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


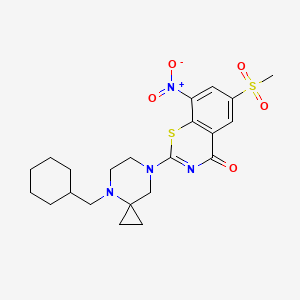
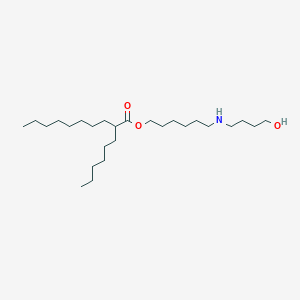
![3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12396617.png)
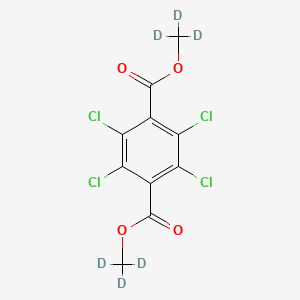
![2-[3-(5-Chloro-6-piperazin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine;dihydrochloride](/img/structure/B12396622.png)
![RC-160 [Lys(Boc)]](/img/structure/B12396626.png)
